molecular formula C9H8N2S B175640 3-Phenylisothiazol-5-amine CAS No. 14208-52-7

3-Phenylisothiazol-5-amine

Cat. No. B175640
CAS RN: 14208-52-7
M. Wt: 176.24 g/mol
InChI Key: DHGKYVMNSHRALD-UHFFFAOYSA-N
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Description

3-Phenylisothiazol-5-amine is a chemical compound with the molecular formula C9H8N2S . It is used in scientific research and offers a wide range of applications, from drug discovery to materials science.


Molecular Structure Analysis

The molecular structure of 3-Phenylisothiazol-5-amine consists of a phenyl group attached to an isothiazol ring with an amine group at the 5-position . The InChI code for this compound is 1S/C9H9N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,12H,10H2 .


Physical And Chemical Properties Analysis

3-Phenylisothiazol-5-amine has a molecular weight of 176.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Drug Discovery

    • Amines, including 3-Phenylisothiazol-5-amine, find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules .
    • The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
  • Materials Science

    • Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials .
    • Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
  • Catalysis

    • Amines and their complexes have been investigated for their catalytic activity in various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions .
    • This research aims to develop efficient and selective catalytic processes .
  • Sustainable Technologies

    • Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
    • Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

properties

IUPAC Name

3-phenyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGKYVMNSHRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504113
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisothiazol-5-amine

CAS RN

14208-52-7
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-thiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (Z)-3-amino-3-phenylacrylonitrile (95 mg, 0.660 mmol) in EtOH (1.0 mL) and THF (1.0 mL) in a sealed tube, H2S gas was bubbled through for 5 min. It was then stirred at 90 C for 20 h. The mixture was concentrated in vacuo. The residue was dissolved in MeOH (2.0 mL), aq. H2O2 (30%, 0.5 mL) was added. After being stirred at room temperature for 2 min, the reaction was completed. The mixture was concentrated in vacuo. The residue was purified by HPLC to give 3-phenylisothiazol-5-amine (22 mg).
Quantity
95 mg
Type
reactant
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0 (± 1) mol
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1 mL
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1 mL
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